9-(2,4-Dinitrophenyl)adenine
Overview
Description
9-(2,4-Dinitrophenyl)adenine is a chemical compound that features an adenine base substituted with a 2,4-dinitrophenyl group
Preparation Methods
The synthesis of 9-(2,4-Dinitrophenyl)adenine typically involves the reaction of adenine with 2,4-dinitrofluorobenzene under specific conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide, and requires the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Chemical Reactions Analysis
9-(2,4-Dinitrophenyl)adenine undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amino groups under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the dinitrophenyl group from the adenine base.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-(2,4-Dinitrophenyl)adenine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a probe for studying cellular processes.
Industry: The compound may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-(2,4-Dinitrophenyl)adenine involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl group can act as a reactive moiety, facilitating the binding of the compound to its targets. This interaction can lead to changes in the activity of the target molecules, affecting various cellular pathways and processes .
Comparison with Similar Compounds
9-(2,4-Dinitrophenyl)adenine can be compared to other dinitrophenyl-substituted compounds, such as 2,4-dinitrophenol and 2,4-dinitroaniline. These compounds share similar chemical properties due to the presence of the dinitrophenyl group but differ in their specific applications and biological activities. For example, 2,4-dinitrophenol is known for its use as a metabolic uncoupler, while 2,4-dinitroaniline is used as a herbicide .
Properties
IUPAC Name |
9-(2,4-dinitrophenyl)purin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7O4/c12-10-9-11(14-4-13-10)16(5-15-9)7-2-1-6(17(19)20)3-8(7)18(21)22/h1-5H,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNNLHUBAVQESD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=NC3=C(N=CN=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159667 | |
Record name | 9-(2,4-Dinitrophenyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136112-73-7 | |
Record name | 9-(2,4-Dinitrophenyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136112737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2,4-Dinitrophenyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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